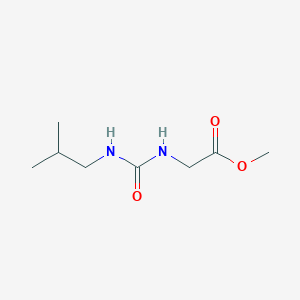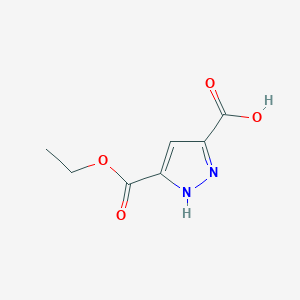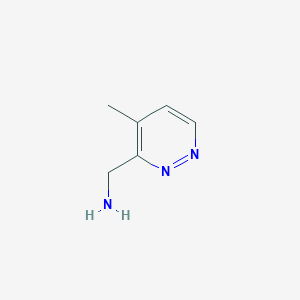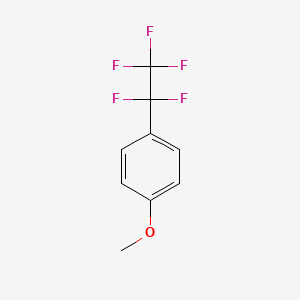![molecular formula C9H12O8 B3047561 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid CAS No. 1420-91-3](/img/structure/B3047561.png)
2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid
概要
説明
2,4,8,10-Tetraoxaspiro[5.5]undecane is a compound with the molecular formula C7H12O4 . It is also known by other names such as Formaldehyde, cyclic diacetal with pentaerythritol; Pentaerythritol bisformal; Pentaerythritol cyclic diformal; Pentaerythritol diformal; Pentaerythritol, bis (cyclic acetal) with formaldehyde . It has been used as an acetal-type crosslinking agent comonomer in radical emulsion copolymerization of 2-hydroxyethyl methacrylate .
Synthesis Analysis
The synthesis of 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid involves radical emulsion copolymerization of 2-hydroxyethyl methacrylate . The compound has also been used as a cross-linking agent in the synthesis of acid-degradable core-crosslinked micelles .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C7H12O4/c1-7(2-9-5-8-1)3-10-6-11-4-7/h1-6H2 . The molecular weight of the compound is 160.1678 .Chemical Reactions Analysis
The compound this compound is a reactive bifunctional monomer that forms biodegradable polyorthoesters by polyaddition with α,ω-diols . The rearrangement reaction can be carried out in alkaline medium or photochemically by UV irradiation in the presence of iron pentacarbonyl as catalyst and triethylamine in boiling pentane .Physical And Chemical Properties Analysis
The compound this compound has a molecular weight of 160.1678 . A characteristic property of the compound is the intense IR band at 1700 cm −1 .科学的研究の応用
Chiral Separation and Configuration Determination
Spirocyclic compounds like 2,4,8,10-Tetraoxaspiro[5.5]undecane derivatives have shown significant potential in chiral separation and configuration determination. Their application in the pharmaceutical industry as active ingredients, catalysts, or surface modifiers for resolving enantiomers highlights their versatility. For example, specific spiro compounds have been synthesized and successfully separated into enantiomers using a chiral column in HPLC, aiding in the determination of optical rotation and configuration based on Lowe's rule (Liang et al., 2008).
Emulsion Polymerization and Biomaterials
The radical emulsion copolymerization process involving 2-hydroxyethyl methacrylate and spirocyclic comonomers, including 2,4,8,10-Tetraoxaspiro[5.5]undecane derivatives, has been explored for creating novel biomaterials. These synthesized copolymers, characterized by their conversion rate, polymerization rate, particle size, and zeta potential, have been recommended for potential applications in drug delivery systems due to their biodegradable properties and the presence of the spirocyclic cycle (Nita, Chiriac, & Nistor, 2011).
Hydrothermal Synthesis
An innovative hydrothermal method has been reported for synthesizing 2,4,8,10-Tetraoxaspiro[5.5]undecane using formaldehyde as the sole precursor. This approach, utilizing kaolin clay and boric acid, presents a simplified synthesis route for such spirocyclic compounds, contributing to their accessibility for further research and application development (Maheen et al., 2010).
Structural Analysis via Crystal X-ray Diffraction
The structural elucidation of spirocyclic compounds, including 2,4,8,10-Tetraoxaspiro[5.5]undecane derivatives, has been enhanced through crystal X-ray diffraction guided NMR analysis. This method provides complete and accurate assignment of spectral data, improving the understanding of the stereoscopic structures and the effects of terminal aromatic rings on the shielding of methylenes (Sun et al., 2010).
Synthesis of Macrocycles and Non-linear Optical Properties
The synthesis of macrocycles containing 2,4,8,10-Tetraoxaspiro[5.5]undecane units demonstrates the compound's utility in creating complex molecular structures with potential applications in materials science. Additionally, novel metallophthalocyanines synthesized from spirocyclic compounds have shown significant third-order non-linear optical properties, suggesting their suitability for optical limiting applications (Balog et al., 2004; Alizadeh et al., 2020).
作用機序
Safety and Hazards
将来の方向性
The future directions for the use of 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid could involve its use as a cross-linking agent in the synthesis of acid-degradable core-crosslinked micelles . Its use as a reactive bifunctional monomer that forms biodegradable polyorthoesters by polyaddition with α,ω-diols also presents potential future applications .
特性
IUPAC Name |
2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O8/c10-5(11)7-14-1-9(2-15-7)3-16-8(6(12)13)17-4-9/h7-8H,1-4H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITPQJKWDAOVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(O1)C(=O)O)COC(OC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60286787 | |
| Record name | NSC47617 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1420-91-3 | |
| Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 47617 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002667119 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC47617 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



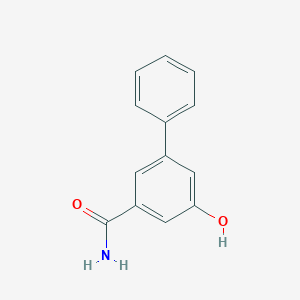
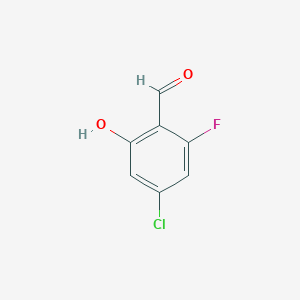
![[(5-Chloro-1-methyl-1H-benzimidazol-2-yl)methyl]amine hydrochloride](/img/structure/B3047484.png)
